![molecular formula C21H17ClN6O3S B3016528 7-chloro-2-(((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 901735-91-9](/img/structure/B3016528.png)
7-chloro-2-(((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex heterocyclic compound containing several fused rings, including a pyridopyrimidinone, a triazoloquinazoline, and a thioether linkage .
Molecular Structure Analysis
The structure of this compound would likely be complex due to the presence of multiple fused rings. The triazoloquinazoline and pyridopyrimidinone rings are aromatic, which could contribute to the compound’s stability .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- The synthesis of related compounds like 2-amino[1,2,4]triazolo[1,5-a]pyrimidines and 2-amino[1,2,4]triazolo[5,1-b]quinazolines has been explored. Researchers found that these compounds can react with chlorides of chloroacetic, 3-chloropropanoic, and 4-chlorobutanoic acids to give amides. This process can lead to the formation of chlorides of partially hydrogenated [1,2,4]triazolo[1,5-a:4,3-a']dipyrimidin-5-ones and other complex structures (Chernyshev et al., 2014).
Antiproliferative Properties
- Indole-containing biaryl derivatives, similar in structure to the compound , have been synthesized and evaluated for antiproliferative activity against cancer cell lines. These compounds have shown promise as potential antiproliferative agents (Yuan et al., 2021).
Potential Diuretic Activity
- Derivatives of quinazoline and pyridopyrimidine, which share structural features with the compound , have been prepared as potential diuretic agents. Some of these compounds have shown diuretic activity in animal models (Eisa et al., 1996).
Antimicrobial Activity
- Some compounds related to the chemical structure have been synthesized and tested for antimicrobial activity. These include novel derivatives like [1,2,4]triazolo[1,5-c]quinazolin-2-ylthio carboxylic acids and esters, which exhibited significant antimicrobial activity against various pathogens (Antipenko et al., 2009).
Agricultural Applications
- Quinazolin-4-one derivatives bearing the 7-oxo-1,2,4-triazolo[1,5-a]pyrimidine moiety have been designed and evaluated for their inhibition activities against phytopathogenic bacteria and fungi. Some of these compounds demonstrated potent inhibition activities, suggesting their potential as efficient agricultural bactericides (Du et al., 2018).
Mécanisme D'action
Target of Action
The compound, 7-chloro-2-(((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one, is a derivative of the 1,2,4-triazolo[1,5-c]quinazoline scaffold . Compounds with this scaffold have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . .
Mode of Action
It is known that triazole compounds, which are part of the compound’s structure, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . The specific interactions of this compound with its targets would depend on the nature of these targets and the compound’s chemical structure.
Biochemical Pathways
These could include pathways related to cancer cell proliferation, microbial growth, inflammation, oxidative stress, viral replication, and various enzymatic processes .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for related compounds . These studies can provide insights into the likely ADME properties of the compound, but specific experimental data would be needed for a definitive assessment.
Result of Action
These could include effects on cell proliferation, microbial growth, inflammation, oxidative stress, viral replication, and enzymatic activity .
Analyse Biochimique
Biochemical Properties
7-chloro-2-(((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one: plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including kinases and phosphatases, which are crucial for cellular signaling pathways. The compound’s interaction with these biomolecules often involves binding to active sites, leading to either inhibition or activation of the enzyme’s function. For instance, it may inhibit kinases involved in cancer cell proliferation, thereby exhibiting potential anticancer properties .
Cellular Effects
The effects of This compound on various cell types include modulation of cell signaling pathways, alteration of gene expression, and impacts on cellular metabolism. This compound can influence cell function by inhibiting the ERK signaling pathway, which is crucial for cell growth and survival. By downregulating this pathway, the compound can induce apoptosis in cancer cells and inhibit their proliferation .
Molecular Mechanism
At the molecular level, This compound exerts its effects through specific binding interactions with target biomolecules. It binds to the ATP-binding sites of kinases, thereby inhibiting their activity. This inhibition leads to a cascade of downstream effects, including reduced phosphorylation of key signaling proteins and altered gene expression. The compound’s ability to modulate enzyme activity makes it a valuable tool for studying cellular processes and developing therapeutic agents .
Propriétés
IUPAC Name |
7-chloro-2-[(8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN6O3S/c1-11-23-20-14-7-16(30-2)17(31-3)8-15(14)25-21(28(20)26-11)32-10-13-6-19(29)27-9-12(22)4-5-18(27)24-13/h4-9H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSAOPPKWDIFJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC4=CC(=O)N5C=C(C=CC5=N4)Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-chlorobenzyl)-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine](/img/structure/B3016445.png)
![2-(2-Furyl)-5-[(3-methylbenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B3016446.png)

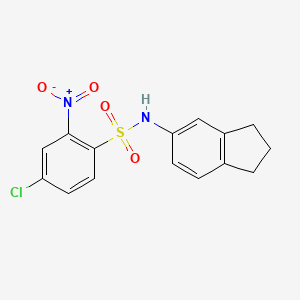
![N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B3016452.png)
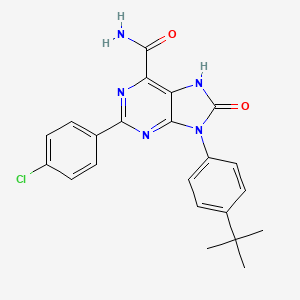
![6-chloro-1-[(3,5-dimethylbenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B3016454.png)

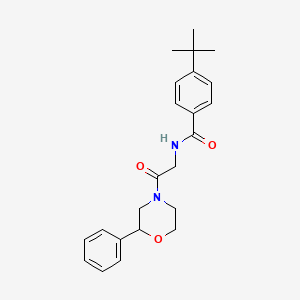
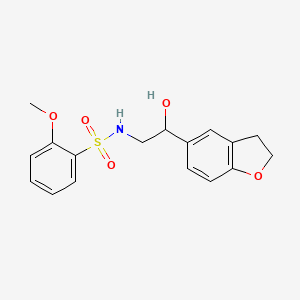
![5-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]-2,1,3-benzothiadiazole](/img/structure/B3016461.png)
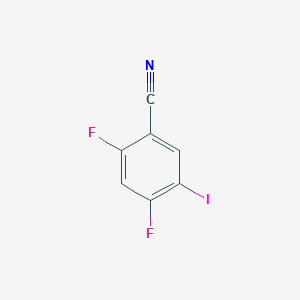
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B3016466.png)
![N-[2-Methyl-5-(tetrazol-1-yl)phenyl]but-2-ynamide](/img/structure/B3016468.png)
